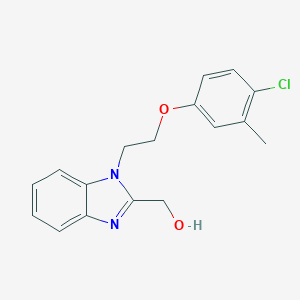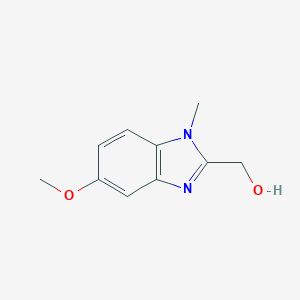![molecular formula C19H22N2O2 B368321 {1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol CAS No. 853752-79-1](/img/structure/B368321.png)
{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core linked to a dimethylphenoxypropyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol typically involves multiple steps. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the dimethylphenoxypropyl group through nucleophilic substitution reactions. The final step involves the addition of the methanol moiety.
Preparation of Benzimidazole Core: This step often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Dimethylphenoxypropyl Group: This step can be achieved through nucleophilic substitution reactions using appropriate alkyl halides.
Addition of Methanol Moiety: The final step involves the reaction of the intermediate with methanol under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the benzimidazole core or the phenoxypropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxypropyl group may enhance the compound’s binding affinity and specificity, while the methanol moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- 7-(3,3-dihydroxypropyl)-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-8-9-16(12-15(14)2)23-11-5-10-21-18-7-4-3-6-17(18)20-19(21)13-22/h3-4,6-9,12,22H,5,10-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYULBFFTXVHQOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368317.png)
![{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368323.png)
![{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368324.png)

![N-{[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide](/img/structure/B368373.png)
![2-furyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368374.png)
![N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368376.png)
![2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368378.png)
![2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368379.png)
![2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B368381.png)
![1-Acetyl-2-{1-[2-(4-methylpiperidyl)-2-oxoethyl]benzimidazol-2-yl}pyrrolidine](/img/structure/B368382.png)
![2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B368383.png)
![N-({1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B368388.png)
